Anthracene, 9-(methylthio)-
Description
Historical Context of Anthracene-Based Compounds in Organic Materials Science
The study of anthracene derivatives dates to the 19th century, when Jean-Baptiste Dumas and Auguste Laurent first isolated anthracene from coal tar in 1832. Early applications focused on dye production, particularly via oxidation to anthraquinone, which became a precursor for alizarin and other colorants. The mid-20th century marked a paradigm shift as researchers recognized anthracene's potential in electronic materials. Mette et al.'s 1953 discovery of anthracene's blue fluorescence under ultraviolet light laid the groundwork for its use in organic light-emitting diodes (OLEDs). By the early 2000s, anthracene derivatives dominated organic thin-film transistor (OTFT) research, achieving hole mobilities exceeding 14.8 cm² V⁻¹ s⁻¹ in 2,6-diphenylanthracene systems.
The introduction of sulfur-containing substituents, such as methylthio (-SCH₃), emerged as a strategic innovation to enhance charge transport and environmental stability. Unlike oxygen-based analogs (e.g., methoxy groups), thioether functionalization minimizes oxidation susceptibility while preserving conjugation pathways. This historical progression underscores the transition from anthracene as a dye intermediate to a cornerstone of modern organic electronics.
Electronic Structure and Reactivity of 9-Substituted Anthracenes
The electronic properties of anthracene derivatives are profoundly influenced by substituent position and identity. Density functional theory (DFT) studies reveal that substitution at the 9-position induces minimal distortion to the anthracene core’s planar geometry, preserving π-orbital overlap critical for charge transport. The methylthio group in 9-(methylthio)anthracene exerts dual electronic effects:
- Inductive electron donation : The sulfur atom’s +M effect enhances electron density across the anthracene π-system.
- Conjugative stabilization : The vacant 3d orbitals of sulfur interact with the aromatic system, extending conjugation.
These effects red-shift the compound’s absorption spectrum compared to unsubstituted anthracene, with calculated vertical excitation energies decreasing by 0.3–0.5 eV. The table below contrasts key electronic parameters for select 9-substituted anthracenes:
| Substituent (X) | λ~max~ (nm) | HOMO (eV) | LUMO (eV) | Charge Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|---|---|
| -H | 356 | -5.8 | -1.9 | 0.01 |
| -OCH₃ | 372 | -5.5 | -1.7 | 0.12 |
| -SCH₃ | 385 | -5.3 | -1.6 | 0.24 |
Data derived from CAM-B3LYP/6-311G(d) calculations and thin-film transistor measurements.
Reactivity at the 9-position is similarly modulated. The methylthio group’s weak electron donation facilitates electrophilic substitution at the 10-position, enabling sequential functionalization for dendritic molecular architectures.
Role of Thioether Functionalization in Tuning Molecular Properties
Thioether groups confer unique advantages over conventional oxygen-based substituents in anthracene systems:
Thermal and oxidative stability : The C-S bond dissociation energy (≈272 kJ/mol) exceeds that of C-O bonds (≈358 kJ/mol), but sulfur’s lower electronegativity reduces susceptibility to autoxidation. This stability is critical for organic field-effect transistors (OFETs) operating under ambient conditions.
Enhanced charge transport : Sulfur’s polarizability promotes intermolecular interactions via S···π and S···S contacts, as evidenced by X-ray crystallography of 9-(methylthio)anthracene derivatives. These interactions elevate charge mobility by reducing reorganization energy during hole hopping.
Photochemical utility : The methylthio group acts as a triplet sensitizer in singlet oxygen (¹O₂) generation. Recent studies on anthracene-based metal-organic frameworks (MOFs) demonstrate that 9-(methylthio)anthracene ligands store ¹O₂ as endoperoxides (EPOs), enabling controlled release under thermal or photochemical stimuli. This property is exploitable in photocatalytic degradation of pollutants like bisphenol A, achieving 50 ppm removal in 20 minutes.
The synthesis of 9-(methylthio)anthracene typically proceeds via Friedel-Crafts alkylation of anthracene-9-thiol with methyl iodide, yielding purities >98% after column chromatography. Alternative routes employ Ullmann coupling between 9-bromoanthracene and methanethiolate anions under Cu(I) catalysis.
Properties
CAS No. |
89249-29-6 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
9-methylsulfanylanthracene |
InChI |
InChI=1S/C15H12S/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 |
InChI Key |
LAWLABOLIGYLRG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that anthracene derivatives can exhibit significant anticancer properties. A study focused on 9,10-dihydro-9,10-ethanoanthracene compounds demonstrated their antiproliferative effects against Burkitt’s lymphoma cell lines. The structural modifications of these compounds were achieved through Diels-Alder reactions, leading to the identification of lead compounds with promising biological activities. Specifically, certain derivatives showed pro-apoptotic effects and inhibited drug efflux mechanisms in multidrug-resistant cancer cells .
Mechanism of Action
The mechanism behind the anticancer activity often involves the interaction with cellular targets such as L-type calcium channels and glucocorticoid receptors. These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .
Materials Science
Non-Linear Optical Properties
Anthracene derivatives, including anthracene, 9-(methylthio)-, have been investigated for their non-linear optical (NLO) properties. These materials are utilized in optical limiting applications and electrochemical sensing due to their ability to modulate light intensity and enhance signal detection . The incorporation of various substituents can significantly affect their optical characteristics and efficiency.
Fluorescent Materials
Recent studies have explored the potential of anthracene derivatives as fluorescence emitters. These compounds demonstrate intramolecular charge transfer properties, which are beneficial for applications in cellular imaging. For instance, novel anthracene derivatives synthesized with cyano substitutions exhibited enhanced photophysical properties and showed promise for use in biological imaging . The ability to stain cellular structures more effectively than traditional fluorescent dyes indicates a significant advancement in biomedical applications.
Case Studies
Comparison with Similar Compounds
Table 1: Substituent Effects on Photophysical Properties
*Estimated from analogous compounds.
Key Research Findings
- The methylthio group in ANT-SCH3 enhances visible-light absorption (up to 460 nm) and electron transfer efficiency, critical for photoinitiators .
- Bulky substituents (e.g., naphthalenyl in α,β-ADN ) improve thermal stability but reduce photoresponse in the visible spectrum .
- Electron-withdrawing groups (e.g., –CN, –NO₂) compromise fluorescence efficiency, limiting their use in emissive devices .
Preparation Methods
Reaction Mechanism and Conditions
In this method, CH₃SCl reacts with anthracene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the electrophilic CH₃S⁺ intermediate. The mechanism proceeds as follows:
-
Activation of CH₃SCl : AlCl₃ coordinates to the chlorine atom of CH₃SCl, polarizing the S-Cl bond and generating the electrophilic CH₃S⁺ species.
-
Electrophilic Attack : The CH₃S⁺ ion attacks the 9-position of anthracene, forming a resonance-stabilized arenium ion intermediate.
-
Deprotonation : A base (often the chloride ion from AlCl₃) abstracts a proton from the arenium ion, restoring aromaticity and yielding the final product.
Typical Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂)
-
Temperature : Room temperature to 40°C
-
Catalyst : 1.2 equivalents of AlCl₃
-
Reagent Ratio : 1:1 molar ratio of anthracene to CH₃SCl
Challenges and Optimization
-
Di-Substitution By-Products : Using excess CH₃SCl or prolonged reaction times can lead to 9,10-bis(methylthio)anthracene. To minimize this, stoichiometric control and low temperatures (0–25°C) are critical.
-
Regioselectivity : Anthracene’s 10-position is equally reactive, but steric hindrance from the 9-substituent often prevents di-substitution under optimized conditions.
-
Yield : Reported yields range from 50–70% after purification via column chromatography (hexane/ethyl acetate).
Alternative Synthesis via Nucleophilic Aromatic Substitution
While less common, nucleophilic aromatic substitution offers an alternative pathway, particularly when pre-functionalized anthracene derivatives are available. This method is advantageous for introducing sulfur groups under milder conditions.
Halogenated Anthracene Precursors
9-Bromoanthracene can react with sodium methanethiolate (CH₃SNa) in the presence of a copper(I) catalyst (e.g., CuI) via a Ullmann-type coupling :
Key Considerations :
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature : 80–100°C
-
Catalyst Loading : 5–10 mol% CuI
-
Yield : ~40–55%, limited by competing side reactions such as anthracene dimerization.
Comparative Analysis of Methods
The table below summarizes the two primary synthetic routes, highlighting their advantages and limitations:
| Method | Reagents | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Substitution | CH₃SCl, AlCl₃ | DCM, 25°C, 2–4 h | 50–70% | High regioselectivity; simple work-up | Di-substitution by-products |
| Ullmann Coupling | 9-Bromoanthracene, CH₃SNa, CuI | DMF, 80°C, 12–24 h | 40–55% | Applicable to halogenated precursors | Low yield; requires pre-functionalized substrate |
Recent Advances and Innovations
Emerging strategies focus on enhancing efficiency and sustainability:
-
Photocatalytic Thiolation : Visible-light-mediated reactions using anthracene, dimethyl disulfide (CH₃SSCH₃), and a photocatalyst (e.g., eosin Y) achieve 9-(methylthio)anthracene at room temperature with reduced by-product formation.
-
Flow Chemistry : Continuous-flow systems improve heat and mass transfer, enabling faster reactions (30–60 minutes) and yields comparable to batch methods.
Industrial-Scale Production Considerations
For large-scale synthesis, the electrophilic substitution method is preferred due to its simplicity and lower cost of raw materials. Key industrial optimizations include:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 9-(methylthio)anthracene?
- Methodological Answer : The methylthio group (-SCH₃) can be introduced at the 9-position of anthracene via Friedel-Crafts alkylation using methylthiol derivatives (e.g., CH₃SCl) under Lewis acid catalysis (e.g., AlCl₃) in non-polar solvents, which favor substitution at the 9-position . Alternatively, coupling reactions such as Ullmann or Buchwald-Hartwig amination (modified for sulfur nucleophiles) may be utilized to attach the methylthio group to brominated anthracene precursors (e.g., 9-bromoanthracene) . Purification typically involves column chromatography and recrystallization.
Q. How is 9-(methylthio)anthracene characterized spectroscopically?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Determines absorption maxima (e.g., ~365–460 nm for anthracene derivatives) and molar extinction coefficients (e.g., 11,276–17,527 dm³mol⁻¹cm⁻¹ at specific wavelengths) to assess electronic transitions .
- Fluorescence Spectroscopy : Measures emission spectra and quantum yields to evaluate photophysical behavior.
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm structural integrity. For example, the methylthio group’s protons resonate at ~2.5 ppm in CDCl₃ .
Q. What safety protocols are critical when handling 9-(methylthio)anthracene?
- Methodological Answer : Based on analogous anthracene derivatives:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if airborne particulates form .
- Storage : Store in amber glass vials at room temperature, away from light and oxidizers, due to photosensitivity .
- Waste Disposal : Follow institutional guidelines for halogenated/organosulfur compounds, avoiding drain disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molar extinction coefficients of 9-(methylthio)anthracene derivatives across solvent systems?
- Methodological Answer : Variations arise from solvent polarity, aggregation, or measurement techniques. To standardize:
- Use high-purity solvents (e.g., HPLC-grade acetonitrile) and degas samples to minimize oxygen quenching .
- Calibrate spectrophotometers with reference standards (e.g., potassium dichromate).
- Report full experimental conditions (e.g., concentration, path length) and validate via fluorescence lifetime measurements to account for environmental effects .
Q. What strategies optimize 9-(methylthio)anthracene’s performance as a photosensitizer in photopolymerization?
- Methodological Answer : Key factors include:
- Wavelength Matching : Select derivatives with absorption maxima aligning with light sources (e.g., 365–405 nm for UV-LED curing). ANT-SCH3 derivatives exhibit strong absorption at 389 nm (ε = 17,527 dm³mol⁻¹cm⁻¹) .
- Co-initiator Synergy : Pair with iodonium salts (e.g., diphenyl iodonium hexafluorophosphate) to enhance radical generation efficiency .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C for robust applications) .
Q. How do computational methods aid in predicting the reactivity of 9-(methylthio)anthracene in Diels-Alder reactions?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
